4-chloro-3-fluoropyridin-2-amine
Description
Properties
CAS No. |
1393553-69-9 |
|---|---|
Molecular Formula |
C5H4ClFN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Material : 2,4-Dichloro-3-fluoropyridine (hypothetical precursor, inferred from analogous syntheses).
-
Ammonia Source : Aqueous ammonia or gaseous NH₃.
-
Temperature : 120–140°C in a sealed autoclave.
-
Solvent : Ethanol or water.
-
Yield : Up to 85% (extrapolated from similar NAS reactions).
The reaction proceeds via a two-step mechanism:
-
Ammonolysis : NH₃ displaces the chlorine at position 2, forming a transient ammonium intermediate.
-
Rearomatization : Elimination of HCl restores aromaticity, yielding the amine product.
Key Consideration : Excess ammonia (12 equivalents) ensures complete substitution while minimizing side reactions such as diamination.
Protection-Deprotection Strategy with tert-Butoxycarbonyl (Boc) Groups
A protection-deprotection approach mitigates undesired side reactions during functionalization. This method, adapted from the synthesis of 2-chloro-3-fluoropyridin-4-amine, involves:
Step 1: Boc Protection
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Starting Material : 4-Chloro-3-fluoro-2-nitropyridine.
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Reagent : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
-
Conditions : Room temperature, 12 hours.
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Intermediate : (4-Chloro-3-fluoro-2-nitropyridin-yl)carbamic acid tert-butyl ester.
Step 2: Nitro Group Reduction
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Reagent : H₂/Pd-C or Zn/HCl.
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Intermediate : (4-Chloro-3-fluoropyridin-2-yl)carbamic acid tert-butyl ester.
Step 3: Boc Deprotection
-
Reagent : Trifluoroacetic acid (TFA) in DCM.
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Conditions : Stirring at 25°C for 5 hours.
Advantages :
-
Boc protection prevents over-amination or ring oxidation.
-
High purity (>95%) achievable via NH₂ cartridge chromatography.
Acylation-Amination Cascade
This route, inspired by the synthesis of 2-amino-4-fluoropyridine, employs acylation followed by amination:
Step 1: Carboxylic Acid to Acyl Chloride
-
Starting Material : 4-Chloro-3-fluoropyridine-2-carboxylic acid.
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Reagent : Thionyl chloride (SOCl₂) catalyzed by DMF.
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Conditions : Reflux for 2–16 hours.
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Intermediate : 4-Chloro-3-fluoropyridine-2-carbonyl chloride.
Step 2: Amide Formation
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Reagent : Ammonia gas in tetrahydrofuran (THF) or 1,4-dioxane.
-
Conditions : 0–5°C, 5–16 hours.
-
Intermediate : 4-Chloro-3-fluoropyridine-2-carboxamide.
Step 3: Hofmann Degradation
Mechanistic Insight : Hofmann degradation converts the amide to a primary amine via intermediate isocyanate formation.
Reductive Amination of Nitro Precursors
Reduction of nitro groups offers a direct route to amines. For 4-chloro-3-fluoro-2-nitropyridine:
Reduction Methods
-
Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol.
-
Chemical Reduction : SnCl₂/HCl or Fe/HCl.
Optimization Notes :
-
Pd/C selectivity avoids dehalogenation, a common side reaction with stronger reductants like LiAlH₄.
-
Acidic conditions (HCl) enhance reaction rates by protonating the nitro group.
Cross-Coupling Approaches
While less common, palladium-catalyzed cross-coupling has been explored for analogous pyridines:
Buchwald-Hartwig Amination
-
Starting Material : 4-Chloro-3-fluoropyridine.
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Catalyst : Pd(OAc)₂/Xantphos.
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Ligand : BINAP or DavePhos.
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Base : Cs₂CO₃ or t-BuONa.
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Amine Source : NH₃ (gas) or ammonium salts.
Challenges :
-
Competing side reactions (e.g., C-F bond activation).
-
High catalyst loading (5–10 mol%) required for acceptable turnover.
Comparative Analysis of Methods
Key Takeaways :
-
NAS with Ammonia is optimal for industrial-scale production due to simplicity and high yield.
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Protection-Deprotection suits lab-scale synthesis requiring high purity.
-
Reductive Amination balances yield and scalability but requires nitro precursors.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) can be used to replace the chlorine atom with a fluorine atom.
Major Products Formed:
Nucleophilic Substitution: Products like 3,4-difluoropyridine can be formed by replacing the chlorine atom with a fluorine atom.
Oxidation: Oxidized derivatives, such as pyridine N-oxides, can be obtained.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-3-fluoropyridin-2-amine is utilized in the synthesis of various pharmaceutical compounds. Its structural features enhance binding affinity to biological targets, making it a candidate for developing enzyme inhibitors and receptor antagonists.
Notable Applications :
- Inhibitors of Cyclin-dependent Kinases : These are crucial in cancer therapies as they regulate cell cycle progression.
- Transforming Growth Factor (TGF) Inhibitors : Important in treating fibrotic diseases and cancers by modulating cellular signaling pathways.
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to interact with specific biological targets allows for the development of selective agents that minimize environmental impact while maximizing efficacy.
Biochemical Research
In biochemical studies, this compound is used as a building block for synthesizing probes that investigate enzyme activity and receptor interactions. Its role in studying biochemical pathways enhances our understanding of disease mechanisms.
Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Cl at position 4, F at position 3 | Selective enzyme inhibitor potential |
| 2-Amino-5-chloro-3-fluoropyridine | Cl at position 5, F at position 3 | Used in API synthesis for cancer treatment |
| 5-Bromo-4-chloro-3-fluoropyridine | Br at position 5, Cl at position 4 | Different reactivity patterns due to bromine |
Synthesis of TGF Inhibitors
A study demonstrated that derivatives of this compound could effectively inhibit TGF signaling pathways. The synthesized compounds showed promising results in reducing fibrosis in preclinical models, highlighting their therapeutic potential against fibrotic diseases .
Enzyme Inhibition Studies
Research involving this compound has shown its effectiveness as an inhibitor of specific kinases involved in cellular proliferation. The binding affinity was enhanced due to the presence of fluorine, which improved lipophilicity and interaction with hydrophobic pockets of the target proteins .
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the pyridine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or antagonist, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analysis Table
Q & A
Q. What are the recommended synthetic routes for 4-chloro-3-fluoropyridin-2-amine in academic research?
The compound can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution reactions . For example:
- Palladium-catalyzed cross-coupling : Use Pd(OAc)₂ (0.30 mmol) with Xantphos (0.36 mmol) as a ligand, reacting 2,6-dichloro-3-fluoropyridine (6.02 mmol) with amines like 4-chloroaniline (7.23 mmol) in the presence of t-BuONa (8.43 mmol) at elevated temperatures. This method yields ~74% under optimized conditions .
- Halogen displacement : Substitute chlorine at the 4-position using ammonia or amine nucleophiles under reflux in polar aprotic solvents (e.g., DMF or THF) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the amine proton appears as a broad singlet (δ ~6.63 ppm), while aromatic protons show splitting from fluorine (e.g., δ 6.74 ppm, J = 8.0 Hz) .
- X-ray crystallography : Resolve intermolecular interactions, such as hydrogen bonds (N–H⋯N) and Cl⋯Cl contacts (3.278 Å), which stabilize the crystal lattice .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calcd. for C₅H₅ClFN₂: 145.0049) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition.
- Handling : Use gloveboxes or fume hoods due to potential sensitivity to moisture and air. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How do the electronic effects of the chloro and fluoro substituents influence the reactivity of the amine group?
- Electron-withdrawing effects : The Cl (4-position) and F (3-position) groups reduce electron density at the pyridine ring, enhancing the nucleophilicity of the amine (2-position) for electrophilic reactions. This is confirmed by DFT studies showing charge redistribution at the amine site .
- Directing effects : Fluorine’s ortho/para-directing nature and chlorine’s meta-directing tendency influence regioselectivity in subsequent functionalization reactions .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Ligand design : Use bulky ligands like Xantphos to favor coupling at sterically accessible positions (e.g., 6-position in 2,6-dichloro-3-fluoropyridine precursors) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states in Pd-catalyzed aminations .
Q. How can computational methods predict the compound’s behavior in complex reaction systems?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and Fukui indices to identify reactive sites. For example, exact-exchange functionals (e.g., B3LYP) accurately predict thermochemical trends in halogenated pyridines .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug design. QSAR studies on analogs can predict bioactivity .
Q. How should researchers resolve contradictions in reaction yields or data across studies?
- Systematic optimization : Vary catalysts (e.g., Pd vs. Cu), ligands, and temperatures to identify reproducible conditions. For example, Pd(OAc)₂/Xantphos improves yields compared to alternative catalysts .
- Data validation : Cross-reference NMR shifts with crystallographic data to confirm structural assignments. Discrepancies in coupling constants may arise from solvent or concentration effects .
Q. What are the implications of intermolecular interactions observed in the crystal structure for material design?
- Hydrogen-bonded dimers : The amine forms cyclic dimers via N–H⋯N bonds, which could inspire supramolecular architectures.
- Halogen interactions : Short Cl⋯Cl contacts (3.278 Å) suggest potential for designing halogen-bonded frameworks .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
